molecular formula C7H11BrN2O5S B11831131 Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate methanesulfonate

Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate methanesulfonate

Cat. No.: B11831131
M. Wt: 315.14 g/mol
InChI Key: UJTVQPNEPRXBLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate methanesulfonate is a chemical compound with the molecular formula C6H7BrN2O2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate methanesulfonate typically involves the bromination of a pyrrole derivative followed by esterification and amination reactions. One common method involves the following steps:

    Bromination: Pyrrole is brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane.

    Esterification: The brominated pyrrole is then esterified using methanol and a suitable acid catalyst like sulfuric acid.

    Amination: The esterified product is reacted with ammonia or an amine to introduce the amino group.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate methanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can lead to the formation of amines or hydrazines.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiocyanate, or alkoxides in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Substitution: Various substituted pyrrole derivatives.

    Oxidation: Nitro or nitroso pyrrole derivatives.

    Reduction: Amino or hydrazine derivatives.

    Hydrolysis: Pyrrole-2-carboxylic acid derivatives.

Scientific Research Applications

Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate methanesulfonate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate methanesulfonate involves its interaction with specific molecular targets. The amino and bromine groups allow it to form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The ester group can also undergo hydrolysis, releasing the active carboxylic acid derivative that can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromo-1H-pyrrole-2-carboxylate: Similar structure but lacks the amino group.

    Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate: Contains a methyl group instead of an amino group.

    Methyl 5-bromo-1H-pyrrole-2-carboxylate: Bromine atom is positioned differently on the pyrrole ring.

Uniqueness

Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate methanesulfonate is unique due to the presence of both amino and bromine groups, which provide distinct reactivity and potential for diverse chemical modifications. This makes it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C7H11BrN2O5S

Molecular Weight

315.14 g/mol

IUPAC Name

methanesulfonic acid;methyl 1-amino-4-bromopyrrole-2-carboxylate

InChI

InChI=1S/C6H7BrN2O2.CH4O3S/c1-11-6(10)5-2-4(7)3-9(5)8;1-5(2,3)4/h2-3H,8H2,1H3;1H3,(H,2,3,4)

InChI Key

UJTVQPNEPRXBLR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CN1N)Br.CS(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.